molecular formula C22H22N2O4S B3000897 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946380-31-0

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3000897
CAS No.: 946380-31-0
M. Wt: 410.49
InChI Key: JWHOOSFFEFDSQC-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide (CAS 946380-31-0) is a high-purity synthetic compound supplied with a minimum purity of 95% . This chemical features a unique hybrid structure that incorporates both a tetrahydroquinoline scaffold and a sulfonamide functional group, making it a compound of significant interest in modern medicinal chemistry research . The tetrahydroquinoline moiety is a privileged structure in drug discovery, widely found in numerous pharmacologically active compounds and known for its diverse biological activities . The integration of the sulfonamide group further expands its research potential, as this functional group is the basis for a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . Sulfonamide-containing compounds have demonstrated therapeutic potential in treating diverse conditions such as inflammation, glaucoma, and epilepsy . The molecular framework of this reagent is particularly suited for investigations in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the development of novel bioactive molecules. Its molecular formula is C22H22N2O4S and it has a molecular weight of 410.49 g/mol . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-7-8-16(2)21(13-15)29(26,27)23-18-9-10-19-17(14-18)5-3-11-24(19)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHOOSFFEFDSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Synthesis of Tetrahydroquinoline: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Coupling Reactions: The furan and tetrahydroquinoline moieties are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid.

    Reduction: The tetrahydroquinoline moiety can be reduced to form the corresponding quinoline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Quinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the furan and sulfonamide groups, which are known for their biological activities.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. The furan ring may interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

N-[6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl]-1,1,1-trifluoromethanesulfonamide ()
  • Key Differences: Positional Isomerism: The sulfonamide is at the 7-position (vs. 6-position in the target compound). Functional Groups: Contains a trifluoromethanesulfonamide and an azo-linked imidazole (vs. furan-carbonyl and dimethylbenzene sulfonamide in the target). Molecular Weight: 452.41 g/mol (higher due to fluorine and cyano groups) .
  • Implications : The trifluoromethyl group increases electronegativity and metabolic stability, while the azo-imidazole moiety may confer photochemical reactivity.
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide ()
  • Key Differences :
    • Sulfonamide Substituents : 2-methoxy-4,5-dimethylbenzene (vs. 2,5-dimethylbenzene in the target).
    • Positional Isomerism : Sulfonamide at the 7-position (vs. 6-position).
    • Molecular Weight : 465.5 g/mol (higher due to methoxy group) .

Role of the Sulfonamide Group: Comparison with Pesticide Sulfonamides

Sulfonamides in pesticides (e.g., sulfosulfuron, rimsulfuron; ) share the sulfonamide functional group but differ in core structures:

  • Target Compound: Tetrahydroquinoline core with furan-carbonyl.
  • Pesticides : Pyrimidine or triazine cores with ethylsulfonyl or methoxy groups.
  • Implications: The tetrahydroquinoline core in the target compound may offer improved steric flexibility compared to rigid heterocycles in pesticides, affecting target binding .

Physical and Spectroscopic Trends ()

  • Alkyl vs. Aryl Substituents: Longer alkyl chains (e.g., N-dodecyl in Compound 5) reduce solubility but increase lipophilicity.
  • Electron-Withdrawing Groups : Compounds with halogens (e.g., 4-fluorophenyl in Compound 11) show altered NMR shifts compared to the target’s methyl groups .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a furan ring , a tetrahydroquinoline moiety , and a sulfonamide group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan-2-carbonyl precursor. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The overall molecular formula is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring and sulfonamide group are known to inhibit enzyme activity by binding to active sites, disrupting various biological pathways. This mechanism can lead to significant bioactive effects in cellular systems .

Antitumor Properties

Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance:

  • In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, with IC50 values indicating effective cytotoxicity.
  • Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating intrinsic pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 10 µM for MCF-7 cells .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzene-1-sulfonamideFuran ring, tetrahydroquinolineModerate antitumor activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamideTetrahydroquinoline coreAnticancer and antimicrobial properties

This table highlights the unique structural motifs present in this compound compared to similar compounds.

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